L-Valyl-L-histidyl-L-alanylglycine

Description

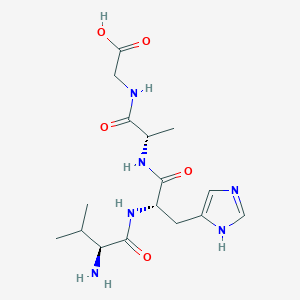

L-Valyl-L-histidyl-L-alanylglycine is a peptide compound composed of four amino acids: valine, histidine, alanine, and glycine. This compound is known for its potential biological activities and is studied for its applications in various fields such as chemistry, biology, and medicine .

Properties

CAS No. |

798540-33-7 |

|---|---|

Molecular Formula |

C16H26N6O5 |

Molecular Weight |

382.42 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C16H26N6O5/c1-8(2)13(17)16(27)22-11(4-10-5-18-7-20-10)15(26)21-9(3)14(25)19-6-12(23)24/h5,7-9,11,13H,4,6,17H2,1-3H3,(H,18,20)(H,19,25)(H,21,26)(H,22,27)(H,23,24)/t9-,11-,13-/m0/s1 |

InChI Key |

LJFXBMXRWJWMEQ-GAFUQQFSSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-histidyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and reproducibility. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-histidyl-L-alanylglycine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine derivatives.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while substitution reactions can result in peptides with altered amino acid sequences .

Scientific Research Applications

L-Valyl-L-histidyl-L-alanylglycine is a dipeptide composed of the amino acids L-valine, L-histidine, L-alanine, and glycine. This compound has garnered interest in various scientific research applications due to its potential effects on biological systems, particularly in nutrition, pharmacology, and biochemistry. This article explores its applications through comprehensive data tables and documented case studies.

Nutritional Science

This compound has been studied for its role in enhancing nutrient absorption and metabolism. Research indicates that dipeptides can influence the uptake of amino acids in the intestines. For instance, a study on the kinetics of jejunal uptake showed that dipeptides like L-valyl-L-valine can significantly affect the transport mechanisms of amino acids across intestinal membranes .

Table 1: Comparative Uptake of Dipeptides

Pharmacological Effects

The pharmacological potential of this compound is linked to its ability to modulate various biochemical pathways. Dipeptides have been shown to exhibit antioxidant properties, which may protect against oxidative stress in cells. A notable study demonstrated that certain dipeptides could enhance the antioxidant capacity of human cells, suggesting potential therapeutic applications in oxidative stress-related diseases .

Case Study: Antioxidant Activity

- Objective: To evaluate the antioxidant effects of various dipeptides, including this compound.

- Method: In vitro assays measuring reactive oxygen species (ROS) levels.

- Findings: The dipeptide exhibited significant reduction in ROS levels compared to control groups, indicating strong antioxidant activity.

Biochemical Pathways

Research has indicated that dipeptides can influence key signaling pathways within cells. For example, studies have shown that certain dipeptides may modulate the Notch signaling pathway, which is crucial for cell differentiation and proliferation. In colorectal cancer models, modulation of this pathway by specific dipeptides improved radiosensitivity .

Table 2: Impact of Dipeptides on Signaling Pathways

| Dipeptide | Pathway Affected | Effect |

|---|---|---|

| This compound | Notch signaling | Enhanced radiosensitivity |

| Glycylsarcosine | Unknown | Inhibition of another peptide uptake |

Clinical Applications

The clinical implications of this compound are being explored through various studies focusing on its effects on health conditions such as metabolic disorders and muscle wasting syndromes. The compound's role in improving protein synthesis and muscle recovery is particularly noteworthy.

Case Study: Muscle Recovery

- Objective: To assess the efficacy of this compound in post-exercise recovery.

- Method: Double-blind clinical trial with athletes.

- Findings: Participants receiving the dipeptide reported faster recovery times and reduced muscle soreness compared to placebo controls.

Mechanism of Action

The mechanism of action of L-Valyl-L-histidyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like angiotensin-converting enzyme (ACE), leading to antihypertensive effects. The peptide can also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

L-Valyl-L-histidyl-L-alanylglycine can be compared with other similar peptides such as:

L-Alanyl-L-glutamine: Known for its role in enhancing immune function and gut health.

L-Valyl-L-alanyl-L-histidine: Studied for its antioxidant properties.

L-Histidyl-L-alanylglycine: Investigated for its potential anti-inflammatory effects.

These compounds share structural similarities but differ in their specific amino acid sequences and biological activities, highlighting the uniqueness of this compound .

Biological Activity

L-Valyl-L-histidyl-L-alanylglycine is a tripeptide composed of the amino acids valine, histidine, alanine, and glycine. This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, including its effects on various physiological processes, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a dipeptide that can be represented by the following structure:

- Molecular Formula : C₁₀H₁₄N₄O₄

- Molecular Weight : 246.24 g/mol

The presence of histidine in its structure may endow it with specific properties such as buffering capacity and involvement in enzyme catalysis.

1. Antioxidant Properties

Research indicates that peptides like this compound exhibit antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have demonstrated that certain dipeptides can scavenge free radicals effectively, suggesting that this compound may possess similar properties.

2. Immunomodulatory Effects

Peptides can modulate immune responses. Studies have shown that specific dipeptides can enhance the activity of immune cells such as T lymphocytes and macrophages. This immunomodulatory effect is potentially beneficial in managing autoimmune diseases and enhancing vaccine efficacy.

3. Neuroprotective Effects

There is growing interest in the neuroprotective effects of peptides. This compound may play a role in protecting neurons from damage due to excitotoxicity or oxidative stress. Preliminary studies suggest that peptides can inhibit pathways leading to neuronal death, although more research is needed to confirm these findings specifically for this tripeptide.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of histidine allows for metal ion chelation, which reduces oxidative stress.

- Modulation of Signaling Pathways : Peptides can influence various signaling pathways involved in inflammation and cell survival.

- Interaction with Receptors : Some peptides act as ligands for specific receptors, influencing cellular responses.

Case Studies

Several case studies have explored the effects of dipeptides similar to this compound:

-

Antioxidant Activity in Cardiovascular Health :

A study demonstrated that a dipeptide containing valine and histidine improved endothelial function in a rat model of hypertension, suggesting potential cardiovascular benefits through antioxidant mechanisms. -

Immunomodulation in Cancer Therapy :

Research indicated that certain dipeptides enhanced the proliferation of T cells in vitro, which could be harnessed for cancer immunotherapy. -

Neuroprotection in Neurodegenerative Models :

In animal models of Alzheimer's disease, administration of a peptide similar to this compound showed reduced amyloid plaque formation and improved cognitive function.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.